Indolyl thiazolyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-2-yl(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11(12-13-5-6-16-12)10-7-8-3-1-2-4-9(8)14-10/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDSJTOJRXQGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Indolyl Thiazolyl Ketones
Strategies for Indole (B1671886) Moiety Construction in Indolyl Thiazolyl Ketones
The indole core is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research for over a century. Various methods have been developed to construct this bicyclic heterocycle, ranging from classical name reactions to modern multicomponent strategies.
Fischer Indole Synthesis and Modified Protocols
One of the most venerable and widely used methods for indole synthesis is the Fischer indole synthesis, first reported by Emil Fischer in 1883. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comalfa-chemistry.com The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃). wikipedia.orgmdpi.com
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A nih.govnih.gov-sigmatropic rearrangement follows, leading to a di-imine intermediate that subsequently undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgmdpi.comjk-sci.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole structure. wikipedia.orgmdpi.com
Key Features of the Fischer Indole Synthesis:
Can be performed as a one-pot synthesis without isolating the arylhydrazone intermediate. thermofisher.com
The use of unsymmetrical ketones can lead to regioisomeric products, with selectivity influenced by the reaction conditions. thermofisher.combyjus.com
A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone precursors. wikipedia.orgrsc.org This modification expands the scope of the reaction by allowing for the synthesis of hydrazones that might be otherwise difficult to prepare. wikipedia.org
| Catalyst Type | Examples | Reference |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid | wikipedia.orgmdpi.com |
| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | mdpi.com |
Multicomponent Reaction Approaches to Indole Core Formation
Multicomponent reactions (MCRs) have gained prominence as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govnih.govrsc.org In the context of indole synthesis, MCRs offer convergent and diversity-oriented pathways to construct the indole scaffold. nih.govarkat-usa.org
These reactions bring together three or more reactants in a one-pot fashion to form a product that incorporates substantial portions of all the starting materials. nih.gov Indole derivatives can be readily synthesized using MCRs, often leveraging the nucleophilic character of the indole C3 position or by constructing the indole ring itself from acyclic precursors. nih.govnih.gov For instance, a two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can produce the indole core from simple anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild, metal-free conditions. rsc.org
Regioselective Synthesis of Functionalized Indoles
The regioselective functionalization of the indole nucleus is crucial for modulating the biological activity of indolyl-containing compounds. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H bond activation, have provided elegant solutions for the regioselective synthesis of substituted indoles. thieme-connect.com
Palladium-catalyzed reactions have been instrumental in this area. For example, the oxidative cyclization of N-arylimines, formed from anilines and ketones, can provide direct access to various indole derivatives. thieme-connect.com This approach is atom-economical and often proceeds under mild conditions using molecular oxygen as the oxidant. thieme-connect.com Another strategy involves the palladium-catalyzed cyclization of N-arylamines, which also proceeds via the oxidative linkage of two C-H bonds to regioselectively form C-2 substituted indoles. thieme-connect.com These methods offer a high degree of control over the substitution pattern on the indole ring, which is essential for the synthesis of complex molecules like indolyl thiazolyl ketones.
Approaches for Thiazolyl Ketone Moiety Formation
Cyclization Reactions for Thiazole (B1198619) Ring Synthesis
The Hantzsch thiazole synthesis is the most prominent and widely employed method for constructing the thiazole ring. bepls.comwikipedia.orgnih.gov This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. wikipedia.orgnih.govbenthamdirect.com The versatility of this method allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted starting materials. nih.govresearchgate.net
Several variations and improvements to the Hantzsch synthesis have been developed to enhance yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation and solvent-free conditions. bepls.comresearchgate.netnih.gov
Other notable methods for thiazole synthesis include:
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.orgpharmaguideline.com
Reaction of Thioamides with Alkynyl(aryl)iodonium Reagents: This provides a pathway to thiazoles through cyclocondensation. acs.org
| Synthetic Method | Reactants | Product | Reference |
| Hantzsch Thiazole Synthesis | α-Haloketone and Thioamide/Thiourea | Substituted Thiazole | bepls.comwikipedia.orgnih.gov |
| Cook-Heilbron Synthesis | α-Aminonitrile and Carbon Disulfide | 5-Aminothiazole | wikipedia.orgpharmaguideline.com |
| Cyclocondensation | Thioamide and Alkynyl(aryl)iodonium Reagent | Thiazole | acs.org |
Ketone Formation Strategies within Thiazole Scaffolds
The introduction of the ketone group is often integral to the synthesis of the thiazole ring itself, particularly in the Hantzsch synthesis where an α-haloketone is a key starting material. benthamdirect.comresearchgate.net The carbonyl group of the α-haloketone is incorporated into the final thiazole-containing product.
Alternatively, a ketone group can be introduced onto a pre-formed thiazole ring. One such method is the direct C-2 aroylation of thiazoles with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), to afford 2-ketoazoles. organic-chemistry.org The reactivity of the thiazole ring allows for electrophilic substitution, and deprotonation at the C2 position with organolithium compounds generates a nucleophilic center that can react with various electrophiles, including aldehydes and ketones, to form the desired ketone functionality. pharmaguideline.com
Advanced Synthetic Protocols and Catalysis
Modern organic synthesis has seen the development of advanced protocols that offer improved efficiency, selectivity, and substrate scope for the construction of complex molecules like indolyl thiazolyl ketones. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for the formation of the ketone linkage and for the functionalization of the indole nucleus.
One prominent approach involves the carbonylative synthesis of indole derivatives. nih.govbeilstein-journals.org This method introduces a carbonyl group, which can serve as the ketone moiety linking the indole and thiazole rings. For instance, palladium-catalyzed direct carbonylation of indoles with arylboronic acids has been shown to produce indol-3-yl aryl ketones. researchgate.netlookchem.com While this example involves an aryl group instead of a thiazole, the underlying principle of palladium-catalyzed carbonylation is directly applicable. The catalyst system often employs a palladium source, such as Pd(OAc)₂, along with a base and specific additives to ensure high yields. researchgate.net
Furthermore, the direct C-H functionalization of indoles represents another advanced strategy. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy. Palladium catalysts, such as Pd(dppf)Cl₂, have been utilized for the direct double- and monoaminocarbonylation of indole derivatives, leading to indol-3-α-ketoamides. nih.gov This demonstrates the feasibility of introducing a keto-functional group at the C3-position of the indole ring, which can then be coupled with a thiazole-containing nucleophile.
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, which can be adapted for the synthesis of indolyl thiazolyl ketones. researchgate.netfigshare.com This reaction typically involves the condensation of a thioamide with an α-haloketone. In the context of indolyl thiazolyl ketones, an indolyl-containing thioamide can be reacted with a suitable α-haloketone to build the thiazole ring directly onto the indole scaffold.
The table below summarizes representative catalytic systems used in the synthesis of indole-based ketones, which can be adapted for the synthesis of indolyl thiazolyl ketones.
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂ / Pyridine / CsF / I₂ | Indole, Boronic Acid, CO | Indol-3-yl aryl ketone | researchgate.net |
| Pd(dppf)Cl₂ / CuI / LiCl | Indole, Secondary Amine, CO | Indol-3-α-ketoamide | nih.gov |
| Pd(OCOCF₃)₂ / Cu(OAc)₂ / O₂ | o-indolyl-N,N-dimethylarylamine, CO | Indolo[1,2-a]quinoxalinone | beilstein-journals.org |
Integrated Synthesis of Indolyl Thiazolyl Ketone Core Structures
Tandem, or cascade, reactions provide a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. While a specific tandem reaction for the direct synthesis of indolyl thiazolyl ketones is not extensively documented, related methodologies suggest plausible routes. For example, iridium(III) complexes have been shown to catalyze tandem C-N and C-C bond formations for the synthesis of tricyclic indoles. nih.gov A similar strategy could be envisioned where an appropriately substituted aniline (B41778) and a thiazole-containing alkyne undergo a tandem cyclization and coupling to form the this compound scaffold.
Another potential tandem approach could involve an initial palladium-catalyzed coupling to link the indole and thiazole moieties, followed by an in-situ oxidation to form the ketone. For instance, a Heck-type reaction between an N-protected indole and a vinyl thiazole could be followed by an oxidative cleavage of the resulting double bond to yield the desired ketone.
The success of any synthetic protocol hinges on the careful selection and optimization of the catalyst system and reaction conditions. For palladium-catalyzed carbonylations leading to indolyl ketones, factors such as the palladium precursor, ligand, base, solvent, temperature, and carbon monoxide pressure are critical.
In the palladium-catalyzed carbonylation of N-methylindole with arylboronic acids, a screen of reaction conditions revealed that Pd(OAc)₂ was an effective catalyst. The reaction proceeded smoothly with a variety of electron-donating and electron-withdrawing groups on the boronic acid, demonstrating the robustness of the catalytic system. lookchem.com
The optimization of reaction conditions is often an empirical process. A systematic variation of parameters is typically performed to identify the optimal settings. For instance, in the development of an organocatalyzed Michael addition for the synthesis of β-(3-hydroxypyrazol-1-yl)ketones, different catalysts, solvents, and acid additives were screened to achieve high yields and enantioselectivities. mdpi.com A similar approach would be necessary to optimize the synthesis of indolyl thiazolyl ketones.
The following table presents an example of reaction condition optimization for a Michael addition reaction, illustrating the systematic approach that would be applied to the synthesis of indolyl thiazolyl ketones.
| Entry | Catalyst | Solvent | Acid Additive | Yield (%) | ee (%) |
| 1 | 1 | Toluene | TFA | 30 | 26 |
| 8 | 6 | Toluene | p-TSA | -- | 96 |
| 9 | 6 | Toluene | Acetic Acid | -- | 92 |
| 10 | 6 | Toluene | Benzoic Acid | 85 | 96 |
| 11 | 6 | Benzene (B151609) | Benzoic Acid | -- | 96 |
| 12 | 6 | Et₂O | Benzoic Acid | -- | 96 |
| 13 | 6 | CHCl₃ | Benzoic Acid | -- | 96 |
| 14 | 6 | THF | Benzoic Acid | -- | 85 |
| 15 | 6 | CH₂Cl₂ | Benzoic Acid | -- | 88 |
| 16 | 6 | CH₃CN | Benzoic Acid | -- | 76 |
| 17 | 6 | MeOH | Benzoic Acid | -- | 54 |
Adapted from a study on the synthesis of β-(3-hydroxypyrazol-1-yl)ketones, demonstrating the optimization process. mdpi.com
The introduction of chiral centers in a stereocontrolled manner is a crucial aspect of modern pharmaceutical synthesis. For indolyl thiazolyl ketones that possess stereogenic centers, enantioselective synthesis is paramount. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by employing dynamic kinetic resolution processes. nih.gov
A notable example of enantioselective synthesis in a related system is the palladium-catalyzed decarboxylative allylic alkylation of acyclic α-N-indolyl ketones. nih.govresearchgate.net This method allows for the creation of a fully substituted, stereochemically defined carbon center adjacent to the ketone and the indole nitrogen. The use of a chiral phosphinooxazoline ligand was key to achieving high enantioselectivity. nih.gov
Another relevant strategy involves the use of thiazolylketol acetates as glycosyl donors in the stereoselective synthesis of C-ketosides. mdpi.comdntb.gov.uamdpi.com While focused on carbohydrate chemistry, this work highlights the utility of the thiazole moiety in directing stereochemical outcomes. The stereoselectivity is often controlled by the nature of the catalyst and the protecting groups on the substrate.
The development of organocatalytic methods also offers a powerful avenue for the enantioselective synthesis of N-alkylated indoles, which can be precursors to chiral indolyl ketones. researchgate.netresearchgate.net Chiral phosphoric acids and other organocatalysts have been successfully employed to control the stereochemistry of reactions involving the indole nucleus.
Functionalization and Derivatization Strategies for Indolyl Thiazolyl Ketones
Once the core this compound scaffold is assembled, further functionalization and derivatization can be undertaken to explore the structure-activity relationship and to fine-tune the biological properties of the molecule. Both the indole and thiazole rings, as well as the ketone linker, offer opportunities for modification.
The indole ring can be functionalized at various positions. For example, direct S N reactions of indol-3-yl α-acyloins, catalyzed by Brønsted or Lewis acids, allow for the introduction of a variety of nucleophiles at the α-position to the carbonyl group. springernature.com The nitrogen atom of the indole can also be a site for functionalization, with numerous methods available for N-alkylation or N-arylation.
The ketone moiety itself is a versatile functional group. It can be reduced to a secondary alcohol, which introduces a new chiral center. Alternatively, it can undergo reactions such as Wittig olefination to form alkenes or be converted to other functional groups through various established transformations. nih.gov
The α-functionalization of ketones is a well-established field, with methods for introducing a wide range of substituents at the position adjacent to the carbonyl. chemrxiv.org An umpolung strategy, which reverses the normal polarity of the carbonyl group, allows for the reaction of masked ketone electrophiles with a broad range of nucleophiles. researchgate.net This approach could be used to introduce substituents at the carbon atom between the indole and thiazole rings.
Molecular Design Principles and Structure Activity Relationship Sar of Indolyl Thiazolyl Ketones
Impact of Indole (B1671886) Ring Substitution on Biological Activity
The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and its substitution pattern in indolyl thiazolyl ketones significantly influences biological outcomes. researchgate.net Research into indol-3-yl-ketone analogues as cannabinoid receptor ligands has shown that modifications to the indole ring can produce varied effects on binding affinity and functional activity. researchgate.net
Generally, substitutions on the indole ring have been found to be detrimental to agonist activity for certain targets. researchgate.net For instance, in a series of indol-3-yl-tetramethylcyclopropyl ketones, substitutions at the 5-position of the indole with bromine, fluorine, or a methyl group were reported to be unfavorable for both binding and functional activity. researchgate.net However, these modifications are not universally negative and can be leveraged to enhance other desirable properties, such as selectivity. In some cases, substitutions on the indole ring led to improved binding selectivity for the CB2 receptor over the CB1 receptor. researchgate.net
The position of the substituent is critical. Studies on related scaffolds have shown that a 5-chloro substitution can lead to a marked decrease in receptor affinity compared to a substitution at the 6-position. researchgate.net Similarly, high binding affinity has been observed for synthetic cannabinoids with substituents at the 6- and 7-positions of the indole ring. researchgate.net The introduction of a fluorine atom at the 4-position of the indole in HIV-1 attachment inhibitors has been shown to enhance potency significantly, demonstrating the profound impact of positional substitution. nih.gov
Table 1: Effect of Indole Ring Substitution on Cannabinoid Receptor (CB2) Activity Note: This table is representative of the principles discussed and is based on findings for indol-3-yl-ketone analogues.
| Indole Substitution Position | Substituent | Effect on CB2 Binding | Effect on Agonist Activity | Impact on CB2/CB1 Selectivity |
| 5 | -Cl, -F, -CH₃ | Generally Detrimental | Generally Detrimental | Variable |
| 6 | -Cl | Less Detrimental than 5-substitution | Variable | Can Improve |
| 7 | Various | Variable | Variable | Can Improve |
| Unsubstituted | -H | Baseline Affinity | Baseline Activity | Baseline |
Influence of Thiazole (B1198619) Ring Substitution on Potency and Selectivity
The thiazole ring is not merely a passive component; its substitution pattern is a key determinant of both the potency and selectivity of indolyl thiazolyl ketone compounds. The electronic and steric properties of substituents at the C2, C4, and C5 positions of the thiazole ring can dramatically alter interactions with biological targets. sruc.ac.uk
Studies on 2-arylamino-4-(3′-indolyl) thiazoles have highlighted that modifications at the C2 and C4 positions are critical for achieving significant cytotoxicity against cancer cell lines. sruc.ac.uk For example, the presence of amine and methoxy-substituted phenyl groups at these positions was found to be important for maximizing cytotoxic effects. sruc.ac.uk
Further research into various thiazole-containing compounds has provided additional SAR insights:
C2 Position: Replacing a simple N,N-dimethyl group with a phenyl ring or a simple methyl group at this position has been shown to be essential for antitumor activity in certain series. nih.gov The introduction of a 3-pyridyl moiety at the C2 position has been found to improve activity by 5- to 10-fold in some enzyme inhibitors, an effect attributed to the formation of an additional hydrogen bond with the target protein. nih.gov
C4 Position: The size and lipophilicity of the substituent at the C4 position can affect activity. It has been observed that substituents larger than a methyl group are tolerated, and lipophilic groups often lead to better results. nih.gov
C5 Position: Modifications at this position can also be influential. In one series of anticancer agents, the introduction of a fluorine atom at the C5 position of the indole ring, combined with specific substitutions on a phenyl ring attached to the thiazole, was crucial for activity. nih.gov
Table 2: Influence of Thiazole Ring Substitution on Biological Activity Note: This table summarizes general principles from various thiazole-containing scaffolds.
| Thiazole Substitution Position | Substituent Type | General Impact on Activity | Rationale / Example |
| C2 | Arylamino / Phenyl | Often enhances activity | Important for cytotoxicity in 2-amino-4-indolyl-thiazoles. sruc.ac.uk |
| C2 | 3-Pyridyl | Can significantly improve potency | Forms additional hydrogen bonds with target enzymes. nih.gov |
| C4 | Lipophilic groups | Often beneficial | Improves interactions within hydrophobic pockets of the target. nih.gov |
| C4 & C5 | Phenyl / Pyrimidine | Important for anticancer activity | Modifications play a key role in enhancing cytotoxicity. sruc.ac.uk |
Role of the Ketone Linker and Bridging Modifications
The electronic nature of the ketone linker is influenced by the substituents on the flanking aromatic rings. Infrared spectroscopy studies on related α,β-unsaturated ketones show that the stretching frequency of the carbonyl group is sensitive to these electronic effects. amazonaws.com An electron-donating group on one of the rings can reduce the double-bond character of the C=O bond, thereby lowering its vibrational frequency. amazonaws.com This indicates that the polarity and hydrogen-bonding capability of the ketone linker can be fine-tuned through remote substitutions.
Modifications of the ketone itself can have a profound impact. For instance, replacing a methyl ketone with a trifluoromethyl ketone is a common strategy in medicinal chemistry. The highly electrophilic carbonyl of the trifluoromethyl ketone is more prone to form stable, yet unproductive, intermediates with serine residues in proteases, making such compounds potent enzyme inhibitors. nih.gov The conjugate addition of indoles to α,β-unsaturated ketones is a common synthetic route to these molecules, underscoring the chemical nature of this linkage. scirp.org
Conformational Analysis and Molecular Recognition Aspects
The three-dimensional conformation of indolyl thiazolyl ketones is paramount for their interaction with biological targets. The molecule is not rigid, and rotation can occur around the single bonds connecting the ketone to the indole and thiazole rings. This leads to the existence of different rotational isomers (conformers), most notably the s-trans and s-cis conformations, which describe the relative orientation of the carbonyl (C=O) and the adjacent C=C or C=N double bonds. ias.ac.in
The equilibrium between these conformers is a delicate balance of several factors:
Steric Effects: Steric hindrance between substituents on the ketone and the adjacent rings can destabilize certain conformations. For example, bulky groups may favor the less-crowded s-trans arrangement. imperial.ac.uk
Electronic Effects: Resonance stabilization, which requires co-planarity of the π-systems, favors planar conformations. imperial.ac.uk Furthermore, electrostatic repulsion between the C=O and C=C groups plays a dominant role in determining the relative stabilities of the s-cis and s-trans forms. ias.ac.in
Studies on analogous styryl ketones have shown that the conformational preference can depend on the substitution. Methyl styryl ketones tend to exist predominantly in the s-trans form, whereas phenyl styryl ketones often prefer the s-cis form. ias.ac.in The polarity of the solvent can also shift the equilibrium; an increase in solvent polarity often increases the proportion of the more polar s-trans conformer. ias.ac.in This conformational flexibility is crucial for molecular recognition, as the molecule must adopt a specific, low-energy conformation to fit optimally into the binding site of its target protein.
Bioisosteric Replacements in this compound Design
Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to improve the molecule's potency, selectivity, or pharmacokinetic profile. nih.gov This principle has been applied to the design of this compound analogues.
Key examples of bioisosteric replacements relevant to this scaffold include:
Indole Ring Replacement: The indole ring can be replaced by other bicyclic heteroaromatics. Indazole, for example, is a known bioisostere of indole and has been used as a replacement for catechol moieties in various therapeutic agents. google.comgoogle.com This swap can alter hydrogen bonding patterns and metabolic stability.
Fluorine as a Hydrogen Bioisostere: The replacement of a hydrogen atom with fluorine is a common tactic. Fluorine is small and can mimic hydrogen sterically, but its high electronegativity can significantly alter the local electronic environment, block metabolic oxidation, and enhance binding affinity through favorable electrostatic interactions. nih.govchemrxiv.org
Ketone Linker Modifications: As mentioned, replacing a methyl ketone with a trifluoromethyl ketone is a classic bioisosteric replacement that dramatically increases the electrophilicity of the carbonyl carbon, often leading to enhanced inhibitory potency. nih.gov
Thiazole Ring Bioisosteres: The thiazole ring itself can be considered a bioisostere of other five-membered heterocycles like oxazole (B20620) or thiophene. These subtle changes can modify the compound's electronic distribution, solubility, and metabolic profile. nih.gov
By employing these bioisosteric strategies, medicinal chemists can systematically optimize the properties of lead compounds, turning a promising this compound scaffold into a more effective and drug-like candidate.
Computational and Theoretical Investigations of Indolyl Thiazolyl Ketones
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic architecture of indolyl thiazolyl ketones. scirp.orgnih.govchimicatechnoacta.ru These calculations are fundamental to predicting the molecule's behavior in chemical reactions and its intrinsic stability. scirp.orgmdpi.com
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comresearchgate.net
For indolyl thiazolyl ketones, the HOMO is typically delocalized over the electron-rich indole (B1671886) ring and the thiazole (B1198619) moiety, indicating these are the likely sites for electrophilic attack. researchgate.net Conversely, the LUMO is often centered on the ketone group and the thiazole ring, suggesting these areas are susceptible to nucleophilic attack. researchgate.net The specific energies of these orbitals can be influenced by substituents on either the indole or thiazole rings.
Table 1: Representative Frontier Molecular Orbital Energies for Indole and Thiazole Derivatives
| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Indole | -6.646 | -1.816 | 4.83 |
| Thiazole Derivative (APT) | -5.54 | - | - |
| Thiazole Derivative (MTT) | -6.27 | - | - |
| Thiazole Derivative (TCA) | -7.44 | - | - |
| Indole Isomer (Indolizine) | - | - | -4.3 |
Data synthesized from multiple sources for illustrative purposes. researchgate.netresearchgate.netscirp.org
Quantum chemical calculations allow for the prediction of various reactivity descriptors. scirp.orgmdpi.com Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from HOMO and LUMO energies to quantify the reactivity of indolyl thiazolyl ketones. irjweb.com A molecule with a high chemical hardness is generally more stable and less reactive. irjweb.com
The stability of different conformations of indolyl thiazolyl ketones can also be assessed by calculating their relative energies. mdpi.com These calculations can identify the most stable geometric arrangement of the molecule, which is crucial for understanding its interactions with biological targets. aun.edu.eg Theoretical studies on related indole-ketone complexes have shown that stability is governed by a combination of hydrogen bonding and other weak interactions. mdpi.com
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used to understand how indolyl thiazolyl ketones might interact with protein targets at a molecular level. acs.orgnih.govnih.gov
Molecular docking studies have been employed to investigate the interaction of indole and thiazole-containing compounds with various enzymes, such as Epidermal Growth Factor Receptor (EGFR) and Pancreatic Lipase (B570770) (PL). nih.govnih.govtandfonline.com These studies provide insights into the binding affinities, typically expressed as a docking score or binding energy, and the specific interactions that stabilize the ligand-protein complex.
For instance, in the context of EGFR inhibition, docking studies have shown that the indole moiety can fit into hydrophobic pockets of the active site, while the thiazole and ketone groups can form crucial hydrogen bonds with key amino acid residues. nih.govresearchgate.net Similarly, in studies with pancreatic lipase, indolyl derivatives have been shown to interact with key residues like Phe77, Tyr114, and Ser152. nih.gov The binding energy values obtained from these simulations help in ranking potential inhibitors. mdpi.com
Table 2: Example of Molecular Docking Results for Indole/Thiazole Derivatives with Protein Targets
| Compound Class | Protein Target | Key Interacting Residues | Binding Energy/Score (kcal/mol) |
| Indole-based 1,3,4-Oxadiazoles | EGFR | Allosteric pocket | - |
| Indolyl Ketohydrazide-Hydrazones | Pancreatic Lipase (1LPB) | Phe77, Phe215, Tyr114, Ser152 | -141.279 (MolDock Score) |
| Thiazolyl Pyrazole Derivatives | GSTP1 (3GUS) | NBDHEX binding site | - |
| Thiazolyl Ketone Peptide Derivative | SARS CoV 3CLpro (1WOF) | His41, Cys145 | - |
Data is illustrative and compiled from various studies. nih.govnih.govcore.ac.uknih.gov
By visualizing the binding mode of indolyl thiazolyl ketones within the active site of a protein, molecular docking can rationalize their observed biological activities. nih.gov For example, if a compound shows potent anticancer activity, docking studies can reveal if it effectively blocks the active site of a cancer-related protein like EGFR. acs.orgtandfonline.commdpi.com The interactions identified, such as hydrogen bonds and hydrophobic interactions, can explain the potency of the compound. mdpi.com This understanding is crucial for the structure-activity relationship (SAR) studies, guiding the synthesis of more effective derivatives. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Complex Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes and stability of indolyl thiazolyl ketone-protein complexes over time. mdpi.comnih.gov This method complements the static picture provided by molecular docking. frontiersin.org
MD simulations can be used to assess the stability of a ligand-protein complex by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. mdpi.com A stable complex will generally show low and converging RMSD values over the simulation period. nih.govmdpi.com For example, a 100 ns MD simulation of an indolyl ketohydrazide-hydrazone analog with pancreatic lipase showed the complex to be stable, with RMSD values of less than 3.2 Å and 4 Å for the protein and ligand, respectively. nih.gov
These simulations also reveal the conformational dynamics of both the protein and the ligand upon binding. scirp.orgnih.gov They can show how the protein structure might adapt to accommodate the ligand and how the ligand itself might change its conformation within the binding pocket. mpg.denih.gov Understanding these dynamic changes is essential for a complete picture of the binding event and for designing inhibitors with improved efficacy and residence time at the target. nih.govresearchgate.net
In Silico Prediction of Molecular Properties Relevant to Drug Design
In the early phases of drug discovery, in silico computational methods are indispensable for predicting the molecular properties of new chemical entities, thereby saving significant time and resources. nih.gov These predictive studies help to identify and prioritize lead compounds with the highest potential for success by evaluating their pharmacokinetic profiles and interaction with biological targets before extensive laboratory synthesis and testing. For indolyl thiazolyl ketones, computational investigations primarily focus on predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and conducting molecular docking studies to elucidate their binding mechanisms to specific protein targets.
Detailed Research Findings
Computational studies on indolyl thiazolyl ketones and related hybrid molecules have provided significant insights into their drug-like potential. These analyses often involve the use of specialized software like QikProp, Molinspiration, and various molecular docking platforms to calculate key physicochemical and pharmacokinetic parameters. nih.govbohrium.com
ADME Profile Prediction:
The prediction of ADME properties is crucial for evaluating the drug-likeness of a compound. rug.nl Parameters derived from Lipinski's "Rule of Five" are commonly assessed to predict oral bioavailability. For a compound to be considered drug-like, it should generally meet criteria such as having a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Studies on various thiazole-based heterocyclic compounds, including those with indole moieties, have shown that these molecules often exhibit favorable ADME profiles. bohrium.comresearchgate.net For instance, in silico analysis of thiazole-thiazolidinedione hybrids indicated that the designed compounds had promising ADME properties that fell within recommended limits for human oral absorption. bohrium.com Similarly, evaluations of other indole derivatives have been used to filter for candidates with good pharmacokinetic and safety profiles. nih.gov
Table 1: Predicted Molecular Properties of Representative Thiazole Derivatives
This table presents typical in silico predicted ADME and physicochemical properties for heterocyclic compounds similar in structure to indolyl thiazolyl ketones, based on computational models.
| Property | Predicted Value Range | Importance in Drug Design |
| Molecular Weight (MW) | 350 - 500 Da | Influences absorption and distribution. |
| LogP (Lipophilicity) | 2.0 - 4.5 | Affects solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | 1 - 3 | Influences solubility and binding to targets. |
| Hydrogen Bond Acceptors | 4 - 8 | Influences solubility and binding to targets. |
| Polar Surface Area (PSA) | 60 - 120 Ų | Correlates with membrane permeability and transport. |
| Oral Bioavailability | Favorable | Indicates potential for administration as an oral drug. |
Molecular Docking Studies:
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). mdpi.com This method is instrumental in understanding the mechanism of action at a molecular level. For this compound derivatives, docking studies have been employed to predict their binding affinity and interactions with various therapeutic targets, particularly those involved in cancer and microbial diseases. bohrium.comnih.gov
For example, a series of novel thiazolylhydrazonothiazoles bearing an indole moiety were evaluated as potential anticancer agents. nih.govacs.org Molecular docking studies suggested that these compounds could effectively bind to the epidermal growth factor receptor tyrosine kinase (EGFR TK) domain, a key target in cancer therapy. nih.govacs.org The binding energies and interaction modes were compared to known inhibitors, indicating that the indolyl thiazolyl core structure is a viable scaffold for developing EGFR TK inhibitors. nih.gov
In another study, di(indolyl)thiazolylpyrazoles were synthesized and their cytotoxic activities were explained through molecular docking. hilarispublisher.com The docking results helped to predict the binding conformation of the molecules within the active sites of cancer-related proteins, correlating the computational findings with the observed biological activities. hilarispublisher.com
Table 2: Summary of Molecular Docking Studies on this compound Analogs
This interactive table summarizes results from molecular docking studies of various this compound analogs against different protein targets.
| Compound Class | Protein Target | Key Findings | Reference |
| Di(indolyl)thiazolylpyrazoles | Cancer-related proteins | Docking studies predicted binding conformations that helped explain the observed cytotoxic activities against cancer cell lines. | hilarispublisher.com |
| Thiazolylhydrazonothiazoles with Indole | EGFR Tyrosine Kinase | Compounds showed good binding scores and interactions with the EGFR TK domain, suggesting a mechanism for their anticancer activity. | nih.govacs.org |
| Thiazole-Thiazolidinedione Hybrids | DNA Gyrase (E. coli, S. aureus) | Docking results suggested similar binding sites for the compounds within the bacterial proteins, indicating potential as antimicrobial agents. | bohrium.com |
| 1H-3-Indolyl Derivatives | Antioxidant Enzymes | Docking was used alongside QSAR to model and predict the antioxidant potential of newly synthesized compounds. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR):
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models help in identifying the key physicochemical properties and structural features (descriptors) that govern the activity of the compounds. researchgate.netnih.gov For indole and thiazole derivatives, QSAR studies have been used to guide the design of new analogs with enhanced potency. mdpi.com For instance, a 2D-QSAR study on 1H-3-indolyl derivatives helped in predicting their antioxidant activity and identifying important descriptors, which were then used to select the most promising candidates for synthesis and further evaluation. mdpi.com
Biological Evaluation and Molecular Mechanisms of Indolyl Thiazolyl Ketones
Enzyme Inhibition Studies
Indolyl thiazolyl ketones have been investigated for their inhibitory effects on a range of enzymes implicated in various pathological conditions. These studies have revealed their potential as modulators of inflammatory pathways, pigmentation processes, and cell proliferation.
Inhibition of Cytosolic Phospholipase A2α (cPLA2α) and Eicosanoid Pathway Modulation
Thiazolyl ketones are recognized as inhibitors of Group IVA cytosolic phospholipase A2 (cPLA2α), a critical enzyme in the eicosanoid signaling pathway. mdpi.comnih.gov The eicosanoid pathway is a key player in inflammatory diseases and cancer. mdpi.com cPLA2α initiates this pathway by releasing arachidonic acid from membrane phospholipids. nih.gov This arachidonic acid is then metabolized into various bioactive lipids, including prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. nih.govresearchgate.netnih.gov
Inhibition of cPLA2α by compounds such as thiazolyl ketones offers a promising strategy for therapeutic intervention in inflammatory conditions and certain types of cancer. mdpi.com For instance, the thiazolyl ketone inhibitor GK420 (AVX420) has been identified as a potent and selective lead molecule for cancer therapy. mdpi.comnih.gov Studies have shown that sensitivity to cPLA2α inhibition is linked to the activity of the polycomb group repressive complex 2, while resistance may be associated with antioxidant response pathways. mdpi.com The mechanism of action for these inhibitors in sensitive cancer cells involves the elevation of intracellular reactive oxygen species, suggesting that cPLA2α may play a role in mitigating oxidative stress in cancer cells. mdpi.com While specific studies focusing exclusively on indolyl thiazolyl ketones are emerging, the established activity of the thiazolyl ketone scaffold suggests that indole-containing analogues could modulate the eicosanoid pathway, representing a promising area for the development of novel anti-inflammatory and anti-cancer agents.
Tyrosinase Inhibition and Anti-Melanogenic Activity in Cell-Based Assays
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. frontiersin.org Overproduction of melanin can lead to hyperpigmentation disorders. frontiersin.org Consequently, inhibitors of tyrosinase are of great interest for cosmetic and therapeutic applications. frontiersin.org A series of indole-thiazolidine-2,4-dione derivatives, which share structural similarities with indolyl thiazolyl ketones, have been synthesized and evaluated for their anti-tyrosinase and anti-melanogenic activities. frontiersin.org
Several of these compounds demonstrated potent tyrosinase inhibitory activity. frontiersin.org Notably, compound 5w from this series exhibited the highest inhibitory activity with an IC50 value of 11.2 μM, which is more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 15.6 μM). frontiersin.org Further investigations revealed that compound 5w acts as a mixed-type inhibitor of tyrosinase. frontiersin.org In cell-based assays using B16F10 melanoma cells, these compounds were also shown to inhibit melanogenesis. frontiersin.orgresearchgate.netdigitellinc.com This indicates that the indolyl thiazolidine (B150603) scaffold is a promising framework for the development of novel agents for the management of hyperpigmentation.
| Compound | Tyrosinase Inhibition IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| Compound 5l | 13.3 | Kojic Acid | 15.6 |
| Compound 5w | 11.2 | Kojic Acid | 15.6 |
Inhibition of Bacterial RNA Polymerase and Sigma Factor Complex Formation
Bacterial RNA polymerase (RNAP) is a crucial enzyme responsible for transcription and is a validated target for antibiotics. The initiation of transcription requires the association of the core RNAP enzyme with a sigma (σ) factor to form the holoenzyme, which can then recognize and bind to promoter DNA. The interaction between the core RNAP and the sigma factor is an attractive target for the development of novel antibacterial agents, as its inhibition would disrupt gene expression and bacterial growth.
While extensive research has been conducted on various inhibitors of bacterial RNAP, specific studies detailing the direct inhibition of RNAP or the disruption of sigma factor complex formation by indolyl thiazolyl ketones are not yet prevalent in the literature. However, the indole (B1671886) moiety is a common scaffold in compounds designed to interfere with bacterial signaling and virulence. frontiersin.org Furthermore, research into inhibitors targeting the RNAP-sigma factor interaction has identified various chemical scaffolds, indicating the potential for a wide range of molecular structures to exhibit this activity. Given the diverse biological activities of indolyl thiazolyl ketones, their potential to interact with this essential bacterial enzymatic complex presents an interesting avenue for future antimicrobial drug discovery.
Kinase Inhibition Profiles (e.g., EGFR, HER2, VEGFR-2, CDK2, LSD1)
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug development. Indole-based compounds have been extensively studied as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in various cancers. For example, certain indole-based hybrids have demonstrated excellent inhibitory activity against EGFR mutants.
Similarly, the thiazolidine-2,4-dione scaffold, structurally related to the thiazole (B1198619) in indolyl thiazolyl ketones, is a key feature in some vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of novel 2,4-dioxothiazolidine derivatives have been shown to be potent VEGFR-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. For instance, compound 22 from one such study demonstrated an anti-VEGFR-2 IC50 of 0.079 μM.
While comprehensive kinase inhibition profiles for a broad range of indolyl thiazolyl ketones are still being established, the known activities of their constituent indole and thiazole-related scaffolds suggest a strong potential for these hybrid molecules to act as multi-targeted kinase inhibitors.
| Compound Class/Example | Target Kinase | Reported IC50 |
|---|---|---|
| Indole-based hybrids (e.g., 13a, 13b, 13c) | EGFR (T790M), c-Met | 0.094 μM - 0.913 μM |
| 2,4-Dioxothiazolidine derivative (Compound 22) | VEGFR-2 | 0.079 μM |
| AZD8931 (quinazoline derivative) | EGFR | 12 nM |
| AZD8931 (quinazoline derivative) | HER2 | 14 nM |
Antimicrobial Activity Investigations (In Vitro and Non-Human In Vivo)
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Indole and thiazole derivatives have independently shown promise as scaffolds for the development of such agents.
Evaluation against Gram-Positive and Gram-Negative Bacterial Strains
A series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives have been synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for the indole derivatives were found to be in the range of 0.06–1.88 mg/mL.
Among the tested compounds, 5x emerged as the most promising, with MIC values ranging from 0.06–0.12 mg/mL against the tested strains. Staphylococcus aureus was identified as the most resistant strain, while Salmonella Typhimurium was the most sensitive. Notably, some of these compounds demonstrated greater potency against methicillin-resistant S. aureus (MRSA) than the standard antibiotic ampicillin (B1664943). In another study, new derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate exhibited antibacterial activity that exceeded that of ampicillin and streptomycin (B1217042) by 10- to 50-fold, with compound 8 being the most active (MIC 0.004–0.03 mg/mL). These findings underscore the potential of the indolyl thiazolyl scaffold as a basis for the development of new antibacterial agents to combat drug-resistant infections.
| Compound | Bacterial Strain | Gram Stain | MIC (mg/mL) |
|---|---|---|---|
| 5d | S. aureus | Positive | 0.23 |
| 5d | S. Typhimurium | Negative | 0.23 |
| 5m | S. aureus | Positive | 0.12 |
| 5m | S. Typhimurium | Negative | 0.23 |
| 5x | S. aureus | Positive | 0.12 |
| 5x | S. Typhimurium | Negative | 0.06 |
| 8 | Enterobacter cloacae | Negative | 0.004-0.03 |
| 8 | Escherichia coli | Negative | 0.004-0.03 |
| 8 | Micrococcus flavus | Positive | 0.004-0.03 |
Antifungal and Antiviral Activity Assessments in Microbial Models
Indolyl thiazolyl ketones have been investigated for their potential as antimicrobial agents. Research has demonstrated that certain compounds within this class exhibit notable antifungal properties. One such compound, Indothiazinone (B13582484), chemically identified as 1H-indol-3-yl(1,3-thiazol-2-yl)methanone, was isolated from a novel myxobacterial strain. researchgate.netacs.orgnih.gov In laboratory studies, Indothiazinone displayed weak to moderate activity against a panel of yeasts and filamentous fungi. researchgate.netacs.orgnih.gov
The minimum inhibitory concentrations (MICs) for Indothiazinone were determined against various fungal strains, with values ranging from 33.3 to 67 μg/mL. acs.org This indicates a level of antifungal efficacy that warrants further investigation for the development of new therapeutic agents. While the primary focus of existing research has been on the antifungal and antibacterial activity of these compounds, their potential as antiviral agents remains a less explored area. Thiazolinone analogues of the related compound indolmycin (B1671932) have shown some in vitro activity against RNA viruses, suggesting that the broader class of indole-containing thiazole compounds may have antiviral potential. However, specific antiviral activity assessments for indolyl thiazolyl ketones in microbial models are not extensively documented in the current scientific literature.
Cellular Mechanism of Action Studies in Non-Human Cell Lines
Antiproliferative Activity and Cell Viability Modulation in Cancer Cell Lines
A significant body of research has focused on the antiproliferative effects of indolyl thiazolyl ketones and their analogues against various human cancer cell lines. These compounds have demonstrated the ability to inhibit the growth of cancer cells, with some derivatives showing activity at micromolar to nanomolar concentrations. researchgate.net
The cytotoxic activity of a number of indolyl thiazoles has been evaluated in human breast cancer cell lines, such as SKBr3, using the MTT assay. nih.gov Furthermore, nortopsentin analogues, which incorporate the indolyl-thiazolyl scaffold, have shown promising antiproliferative activity against a wide array of human tumor cell lines. researchgate.net For instance, compounds such as 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines have been synthesized and tested, revealing significant growth inhibitory effects. researchgate.net
The antiproliferative efficacy is often quantified by the GI50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth. Several indolyl-thiazolyl-pyrrolopyridines have exhibited GI50 values in the micromolar to nanomolar range across a panel of human cancer cell lines. researchgate.net Similarly, certain sulfur-containing thiazole derivatives coupled with indoles have shown significant antiproliferative properties, particularly against HL-60 leukemia and C6 glioma cell lines. nih.gov The presence of a chlorine substituent at the 5-position of the indole ring has been found to enhance both the potency and cancer cell selectivity of these compounds. nih.gov
| Compound | Cancer Cell Line | Activity Metric | Concentration (µM) |
|---|---|---|---|
| Indolyl-thiazolyl-pyrrolopyridine 3d | Various Human Cancer Cell Lines | GI50 | 0.03 - 13.0 |
| Indolyl-thiazolyl-pyrrolopyridine 3k | Various Human Cancer Cell Lines | GI50 | 0.04 - 14.2 |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colorectal) | IC50 | 0.44 |
| Indanone-based thiazolyl hydrazone (ITH-6) | COLO 205 (Colorectal) | IC50 | 0.98 |
| Indanone-based thiazolyl hydrazone (ITH-6) | KM 12 (Colorectal) | IC50 | 0.41 |
Cell Cycle Arrest Induction and Apoptosis Promotion
Indolyl thiazolyl ketone derivatives have been shown to exert their antiproliferative effects in part by inducing cell cycle arrest and promoting apoptosis in cancer cells. Mechanistic studies have revealed that these compounds can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases. For example, certain indanone-based thiazolyl hydrazone derivatives have been observed to arrest cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov This disruption of the cell cycle prevents the cancer cells from dividing and proliferating.
In addition to inducing cell cycle arrest, these compounds can also trigger programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism for eliminating cancerous cells. Studies on related indole derivatives have shown that they can induce apoptosis through various cellular pathways. nih.gov For instance, some indole compounds have been found to cause apoptosis by increasing the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins. nih.gov Mechanistic investigations have shown that the induction of apoptosis by some of these compounds is associated with the activation of caspases, which are key enzymes in the apoptotic process. nih.gov
Molecular Target Identification and Pathway Perturbation Analysis
The anticancer effects of indolyl thiazolyl ketones are underpinned by their interaction with specific molecular targets and the subsequent perturbation of key cellular pathways. One of the primary mechanisms identified is the inhibition of cyclin-dependent kinases (CDKs). mdpi.com CDKs are crucial for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest. nih.gov
Furthermore, indolyl thiazolyl ketones and their analogues have been found to modulate the activity of signaling pathways that are often dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is one such target. nih.gov By interfering with this pathway, these compounds can influence cell proliferation, differentiation, and survival.
Another important pathway affected by these compounds is the NF-κB signaling pathway. nih.gov Specifically, some indanone-based thiazolyl hydrazone derivatives have been shown to inhibit the expression of NF-κB p65. nih.gov These compounds have also been observed to downregulate the expression of the anti-apoptotic protein Bcl-2, further contributing to their pro-apoptotic effects. nih.gov Molecular docking studies have also been employed to identify potential binding interactions with therapeutic targets, such as the TGFβR1 kinase domain. researchgate.net
Efficacy Studies in Non-Human Animal Models
Zebrafish Models for Developmental and Biological Activity
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for assessing the developmental toxicity and biological activity of various chemical compounds, including those with therapeutic potential. nih.gov The optical transparency of zebrafish embryos allows for real-time visualization of organ development, making it an ideal system for studying the effects of compounds on embryogenesis. nih.gov
While specific studies on the developmental and biological activity of indolyl thiazolyl ketones in zebrafish are limited, research on related indole derivatives provides insights into the potential applications of this model. For instance, the developmental toxicity of an indirubin (B1684374) derivative, E804, was investigated using zebrafish embryos. frontiersin.org Exposure to this compound resulted in significant malformations, including pericardial edema and a curved body shape, indicating a clear impact on normal development. frontiersin.org Such studies highlight the sensitivity of the zebrafish model for detecting the potential adverse effects of novel compounds.
The zebrafish model is not only used for toxicity screening but also for evaluating the efficacy of potential therapeutic agents. For example, zebrafish xenograft models, where human cancer cells are implanted into the embryos, are utilized to assess the anticancer activity of compounds in a living organism. nih.gov This allows for the observation of a compound's effect on tumor growth and metastasis in a whole-animal context. nih.gov Given the antiproliferative activity of indolyl thiazolyl ketones in cell-based assays, the zebrafish model presents a promising avenue for future in vivo efficacy studies.
Mammalian (e.g., mouse) Models for Disease Pathway Engagement (excluding drug availability/absorption)
The therapeutic potential of indolyl thiazolyl ketones and structurally related compounds has been investigated in various mammalian models of disease. These studies provide crucial insights into the engagement of these compounds with specific biological pathways in vivo. Research has primarily focused on their anticonvulsant and anticancer activities, utilizing mouse models to elucidate their mechanisms of action.
Anticonvulsant Activity in Murine Models
Derivatives of an indole-scaffold, specifically indolinone-tethered thiazole and thiosemicarbazone moieties, have been evaluated for their anticonvulsant properties in mice. The pentylenetetrazole (PTZ)-induced convulsion model is a standard preclinical screen for potential antiepileptic agents. In these studies, the efficacy of the synthesized compounds is often compared to a known anticonvulsant drug, such as phenobarbitone sodium. The results from such in vivo screenings have demonstrated that several of these indole-based derivatives exhibit notable anticonvulsant activity. researchgate.net For instance, a series of thiazlidino/thiosemicarbazide-indolin-2-one derivatives showed a relative potency ranging from 0.02 to 0.2 when compared to the standard drug, phenobarbitone. researchgate.net
Further investigations into indole compounds with aroylhydrazone components in mouse models have revealed their effectiveness against kainate-induced status epilepticus and the associated oxidative stress. researchgate.net These findings suggest that the anticonvulsant effects of these compounds may be linked to their ability to mitigate neuronal excitotoxicity and oxidative damage within the central nervous system.
Anticonvulsant Activity of Indolinone Derivatives
| Compound Type | In Vivo Model | Key Findings | Reference |
|---|---|---|---|
| Thiazlidino/thiosemicarbazide-indolin-2-one derivatives | Pentylenetetrazole (PTZ)-induced convulsions in mice | Exhibited anticonvulsant activity with relative potency ranging from 0.02–0.2 compared to phenobarbitone. | researchgate.net |
| Indole compounds with aroylhydrazone components | Kainate-induced status epilepticus in mice | Demonstrated effectiveness in combating seizures and associated oxidative stress. | researchgate.net |
Anticancer Effects in Xenograft Mouse Models
The engagement of this compound-related structures in cancer pathways has been explored using tumor xenograft models in mice. One notable study investigated the anticancer efficacy of an indanone-based thiazolyl hydrazone derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), in mice bearing human colorectal cancer xenografts (HT-29 and KM 12). nih.gov
The in vivo administration of ITH-6 led to a significant reduction in tumor size, growth rate, and tumor volume. nih.gov Mechanistic studies accompanying these in vivo findings revealed that ITH-6 induces apoptosis and arrests the cell cycle in the G2/M phase in p53 mutant colorectal cancer cells. nih.gov Furthermore, the compound was found to inhibit the expression of NF-κB p65 and Bcl-2, key proteins involved in cell survival and proliferation pathways. nih.gov The cytotoxic action of ITH-6 was also associated with an increase in reactive oxygen species and a decrease in glutathione (B108866) levels, indicating the induction of oxidative stress within the cancer cells. nih.gov
In Vivo Anticancer Activity of ITH-6 in Colorectal Cancer Xenograft Models
| Parameter | Finding | Reference |
|---|---|---|
| Tumor Size | Significantly decreased | nih.gov |
| Tumor Growth Rate | Significantly decreased | nih.gov |
| Tumor Volume | Significantly decreased | nih.gov |
These studies in mammalian models underscore the potential of indolyl thiazolyl ketones and their analogs to modulate key disease pathways, providing a basis for their further development as therapeutic agents.
Origin and Biosynthesis of Naturally Occurring Indolyl Thiazolyl Ketones
Discovery and Isolation from Myxobacterial Strains (e.g., Sorangiineae)
The first naturally occurring indolyl thiazolyl ketone, named indothiazinone (B13582484), was discovered and isolated from the culture broth of a novel myxobacterial strain, designated 706. researchgate.netnih.govacs.orgacs.org This strain was initially isolated from a compost sample in Germany. researchgate.netnih.govacs.orgacs.org Through molecular phylogenetic analysis based on 16S rRNA gene sequences, strain 706 was identified as a member of a new family within the suborder Sorangiineae. researchgate.netnih.govacs.orgacs.org
The discovery was the result of a screening program aimed at identifying new antimicrobial metabolites from myxobacterial cultures. researchgate.netnih.govacs.org The isolation and subsequent characterization of the compounds produced by strain 706 led to the identification of indothiazinone, whose structure was determined to be 1H-indol-3-yl(1,3-thiazol-2-yl)methanone through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic analyses. researchgate.netnih.govacs.org Myxobacteria are well-established as prolific producers of structurally diverse and biologically active secondary metabolites. researchgate.netnih.govfrontiersin.orgbohrium.com The discovery of indothiazinone from a new taxonomic family highlights the potential of exploring novel myxobacterial strains for the identification of unique chemical scaffolds. acs.org
Characterization of Natural this compound Analogs
During the investigation of myxobacterial strain 706, which yielded indothiazinone, several other indole (B1671886) derivatives were also isolated and characterized from the same culture broth. researchgate.netnih.govacs.org While indothiazinone was the only compound identified with the core this compound structure, the co-isolated metabolites provide context to the biosynthetic environment of the producing organism.
The additional compounds identified include:
Three indoles substituted with a 3-methylbuta-1,3-dien-1-yl group. nih.govacs.org
An indolyl ethanol (B145695) derivative. researchgate.netnih.govacs.org
The E- and Z-isomers of indolyl ethylidenehydroxylamine. researchgate.netnih.govacs.org
1H-indol-3-ylacetonitrile, a compound previously known to be a myxobacterial metabolite. researchgate.netnih.govacs.orgacs.org
Spectroscopic analysis, including HRESIMS and NMR, was used to determine the elemental composition and structure of these related indole compounds. acs.org For instance, the structure of the indolyl ethanol derivative was established through NMR data, which indicated an indolyl-ethanol skeleton with an unsaturated butenone side chain. acs.org These compounds, while not strictly analogs of the this compound structure, represent the diversity of indole-based secondary metabolism within this specific Sorangiineae strain. nih.govacs.org
Proposed Biosynthetic Pathways of Myxobacterial Indolyl Thiazolyl Ketones
As of current research, the specific biosynthetic gene cluster (BGC) and the detailed enzymatic pathway responsible for producing indothiazinone in myxobacteria have not been elucidated. researchgate.net Analyses using tools like antiSMASH have not yet identified the BGC for its biosynthesis. researchgate.net
However, general principles of natural product biosynthesis can be used to propose a likely pathway. Myxobacteria are known to synthesize a vast array of secondary metabolites using large, modular enzyme complexes, primarily polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), or hybrids of the two. nih.govbohrium.com
The formation of the thiazole (B1198619) ring in natural products is a well-studied process. It is typically generated through the oxidation of a thiazoline (B8809763) ring. researchgate.net This thiazoline intermediate is formed by a heterocyclization reaction between the sulfhydryl group of a cysteine residue and a preceding carbonyl group, a common step in NRPS-mediated pathways. researchgate.net It is therefore hypothesized that the biosynthesis of the thiazole moiety of indothiazinone likely involves an NRPS module that incorporates cysteine. The indole portion of the molecule is likely derived from tryptophan, a common precursor for indole-containing natural products. The final assembly would involve the formation of the ketone linkage between the indole-3-position and the C2-position of the thiazole ring.
Future Directions and Emerging Paradigms in Indolyl Thiazolyl Ketone Research
Development of Novel and Sustainable Synthetic Routes
The advancement of indolyl thiazolyl ketone research is intrinsically linked to the development of efficient and sustainable methods for their synthesis. Future efforts in this area are expected to focus on green chemistry principles to minimize environmental impact and improve accessibility to these compounds.
Current synthetic strategies for related indole (B1671886) and thiazole (B1198619) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Emerging paradigms in organic synthesis, such as flow chemistry and mechanochemistry, offer promising alternatives. Flow chemistry, for instance, allows for the rapid and efficient generation of analogues for in vitro testing, which is crucial for hit-to-lead optimization. The use of automated multi-step continuous flow synthesis can streamline the production of complex drug-like molecules from readily available precursors.
Furthermore, the development of novel catalytic systems is a key area of future research. This includes the use of biodegradable and recyclable catalysts, such as bioglycerol-based carbon solid acid catalysts, which have been shown to be effective in the green synthesis of related indolemethane derivatives under solvent-free conditions. nih.gov The exploration of solvent-free reaction conditions, microwave-assisted synthesis, and the use of greener solvents are also anticipated to play a significant role in the sustainable production of indolyl thiazolyl ketones.
| Synthetic Approach | Key Advantages | Potential Application to Indolyl Thiazolyl Ketones |
| Flow Chemistry | Rapid analogue generation, improved heat and mass transfer, enhanced safety. | High-throughput synthesis of this compound libraries for screening. |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Environmentally friendly synthesis of the core this compound scaffold. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enantioselective synthesis of chiral this compound derivatives. |
| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. | C-H functionalization of the indole or thiazole rings to generate diverse analogues. |
Integration of Advanced Computational Design and Artificial Intelligence in Lead Generation
Computational screening of virtual libraries of indolyl thiazolyl ketones against a wide range of biological targets is another powerful approach. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding modes and affinities of these compounds, guiding the rational design of more potent inhibitors. nih.gov These computational techniques can help in identifying key structural features required for optimal target engagement.
| Computational Tool | Application in this compound Research | Expected Outcome |
| Artificial Intelligence (AI) | De novo design of novel this compound analogues. malariaworld.orgnih.govresearchgate.netresearchgate.net | Generation of molecules with optimized activity and drug-like properties. |
| Machine Learning (ML) | Prediction of biological activity and ADMET properties. researchgate.netnih.gov | Prioritization of synthetic targets and reduction of late-stage failures. |
| Molecular Docking | Virtual screening against known and novel biological targets. nih.gov | Identification of potential protein targets and lead compounds. |
| Molecular Dynamics | Simulation of ligand-protein interactions and binding stability. | Understanding of binding mechanisms and guidance for lead optimization. |
Exploration of Untapped Biological Targets and Therapeutic Applications
While the initial discovery of indothiazinone (B13582484) revealed weak antimicrobial activity, the broader therapeutic potential of the this compound scaffold is yet to be fully explored. nih.govacs.org Future research will likely focus on screening these compounds against a diverse array of biological targets implicated in various diseases. The unique structural features of indolyl thiazolyl ketones, combining the privileged indole and thiazole heterocycles, suggest that they may interact with a range of proteins. researchgate.net
The indole moiety is a common feature in molecules targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. acs.org Therefore, indolyl thiazolyl ketones could be investigated as potential kinase inhibitors. Additionally, the thiazole ring is present in numerous compounds with a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.
Emerging therapeutic areas where indolyl thiazolyl ketones could find application include neurodegenerative diseases, metabolic disorders, and viral infections. The exploration of novel biological targets through techniques such as chemoproteomics and phenotypic screening will be instrumental in uncovering new therapeutic opportunities for this class of compounds.
| Potential Therapeutic Area | Rationale for Exploration | Key Biological Targets |
| Oncology | Indole and thiazole motifs are present in many anticancer agents. researchgate.netacs.org | Protein kinases, topoisomerases, histone deacetylases. |
| Neurodegenerative Diseases | Indole derivatives have shown neuroprotective effects. | Glycogen synthase kinase 3β (GSK-3β), monoamine oxidase (MAO). |
| Infectious Diseases | Thiazole-containing compounds exhibit antimicrobial properties. | Bacterial and viral enzymes, microbial cell wall components. |
| Inflammatory Diseases | Indole derivatives can modulate inflammatory pathways. | Cyclooxygenase (COX) enzymes, cytokines. |
Strategies for Enhanced Specificity and Potency in Lead Compound Optimization
Once promising lead compounds from the this compound class are identified, the next critical step is their optimization to enhance specificity and potency. This process involves a detailed understanding of the structure-activity relationship (SAR) and the application of medicinal chemistry strategies to refine the molecular structure. ekb.egnih.gov
One key strategy is the functionalization of the indole and thiazole rings. The introduction of various substituents at different positions can modulate the electronic and steric properties of the molecule, leading to improved binding affinity and selectivity for the target protein. For example, blocking potential metabolic "hot spots" on the molecule can improve its metabolic stability and oral bioavailability. nih.gov
Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of the lead compound in complex with its target, can provide atomic-level insights for rational optimization. nih.gov This information can be used to design modifications that enhance key interactions with the target's active site. Furthermore, the exploration of different linker lengths and compositions between the indole and thiazole moieties could also influence the compound's biological activity.
| Optimization Strategy | Description | Goal |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the lead compound and evaluation of its biological activity. nih.gov | To identify key structural features responsible for potency and selectivity. |
| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties. | To improve pharmacokinetic properties and reduce toxicity. |
| Fragment-Based Drug Discovery | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead. | To efficiently explore chemical space and identify novel binding interactions. |
| Conformational Restriction | Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation. | To increase binding affinity and reduce off-target effects. |
Q & A
Q. What are the established synthetic methodologies for indolyl thiazolyl ketones, and how are reaction conditions optimized?
Indolyl thiazolyl ketones are synthesized via condensation reactions between indole derivatives and thiazole-containing precursors. A common approach involves refluxing 2-amino-4-phenylthiazole with aromatic aldehydes in ethanol for 6 hours, followed by solvent evaporation and recrystallization using ethyl acetate/hexane mixtures to purify products . Advanced modifications, such as introducing electron-withdrawing groups (e.g., thiazolyl ketone moieties), require coupling reactions with activated carbonyl intermediates. For example, trifluoromethyl ketone derivatives are replaced with thiazolyl ketones using peptide coupling agents to enhance covalent binding to protease active sites . Reaction progress is monitored via TLC (ethyl acetate:hexane, 1:5 v/v), and structural confirmation relies on NMR (¹H and ¹³C), IR, and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing indolyl thiazolyl ketones?
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming regioselectivity and substituent effects. For instance, ¹H-NMR of (1H-indol-3-yl)(1,3-thiazol-2-yl)methanone reveals distinct aromatic proton signals at δ 7.2–8.5 ppm, while ¹³C-NMR identifies the ketone carbonyl at ~190 ppm . Infrared (IR) spectroscopy detects C=O stretching vibrations near 1680 cm⁻¹ and C-S bonds at 650–900 cm⁻¹ . High-resolution mass spectrometry (HRMS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 283.0645 for C₁₃H₉N₂OS) to validate purity .
Q. How are indolyl thiazolyl ketones isolated from natural sources?
Natural indolyl thiazolyl ketones, such as indothiazinone, are isolated from myxobacteria (e.g., strain 706 of the Sorangiineae family) using solvent extraction (ethyl acetate) followed by chromatographic purification (silica gel, Sephadex LH-20). Bioactivity-guided fractionation identifies antimicrobial fractions, which are structurally elucidated via comparative NMR and MS analysis against synthetic standards .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antiviral indolyl thiazolyl ketones?
SAR studies focus on substituent effects at the indole and thiazole rings. For SARS-CoV 3CLpro inhibition, replacing trifluoromethyl ketones with thiazolyl ketones improves binding to Cys145 (Ki = 2.2 µM vs. 21 µM for trifluoromethyl derivatives) due to enhanced covalent bond formation . Molecular docking (using MOE 2007.09) reveals that the thiazole nitrogen forms hydrogen bonds with Gly143 and His164 in the protease active site (PDB: 1WOF) . Substituents like 4-chlorophenyl or 4-methoxy groups on the thiazole ring further optimize steric and electronic complementarity .
Q. How do researchers resolve contradictions in reported biological activities of indolyl thiazolyl ketones?
Discrepancies in antimicrobial vs. antiviral potency (e.g., weak antifungal activity in indothiazinone vs. strong SARS-CoV inhibition) are addressed through assay standardization. For example, antifungal testing against Candida albicans uses broth microdilution (MIC > 100 µg/mL), while antiviral assays measure 3CLpro inhibition via fluorogenic substrates (IC₅₀ < 5 µM) . Contradictions may arise from differences in cell permeability, target specificity, or metabolic stability, necessitating pharmacokinetic profiling (e.g., plasma protein binding assays) .
Q. What computational methods validate the inhibitory mechanisms of indolyl thiazolyl ketones?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess binding stability and electronic properties. For alkaline phosphatase (TNAP/IAP) inhibition, docking studies (AutoDock Vina) show that thiazolyl ethanone derivatives occupy the enzyme’s Zn²⁺-binding pocket, with binding energies correlating with experimental IC₅₀ values (e.g., −9.2 kcal/mol for compound 5a vs. −7.8 kcal/mol for controls) . MD trajectories (100 ns) confirm stable hydrogen bonds between the ketone group and Thr268/Asn153 residues .
Q. How are indolyl thiazolyl ketones modified to enhance metabolic stability?
Metabolic stability is improved via halogenation (e.g., 4-fluorophenyl substitution) or methylenedioxy ring fusion, which reduce cytochrome P450-mediated oxidation . Prodrug strategies, such as acetylating hydroxyl groups (e.g., 1-benzoyl derivatives), increase oral bioavailability, as shown in murine models with 80% plasma retention at 24 hours post-administration .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., surface plasmon resonance for binding affinity alongside enzymatic IC₅₀) .
- Experimental Design : For SAR studies, employ a modular synthesis approach to systematically vary substituents (e.g., Hammett σ values to quantify electronic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
